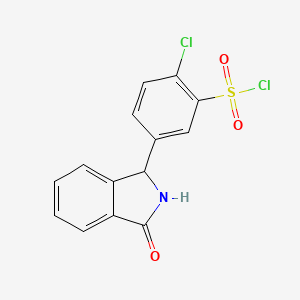

2-Chloro-5-(3-oxoisoindolin-1-yl)benzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2-chloro-5-(3-oxo-1,2-dihydroisoindol-1-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2NO3S/c15-11-6-5-8(7-12(11)21(16,19)20)13-9-3-1-2-4-10(9)14(18)17-13/h1-7,13H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLELPVFWDZQTAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(NC2=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201153070 | |

| Record name | 2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201153070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82875-50-1 | |

| Record name | 2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82875-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201153070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Chloro-5-(3-oxoisoindolin-1-yl)benzene-1-sulfonyl chloride, with the CAS Number 82875-50-1, is a synthetic organic compound notable for its structural features, including a sulfonyl chloride group and a phthalimide moiety. This compound is primarily recognized as a chemical intermediate rather than for any significant biological activity. Its potential applications in medicinal chemistry, particularly in the development of inhibitors targeting specific biological pathways, warrant further exploration.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of 342.19 g/mol. The compound's structure can be represented as follows:

Where:

- represents the chlorobenzene part.

- denotes the isoindoline derivative.

Biological Activity

Despite its complex structure, the biological activity of this compound remains largely unexplored. The sulfonyl chloride group is known for its reactivity, particularly in nucleophilic substitution reactions, which may lead to the formation of biologically active derivatives. However, specific studies detailing its direct biological effects are scarce.

The sulfonyl chloride moiety can act as an electrophile, potentially interacting with nucleophiles such as amino acids in proteins or other biological molecules. This characteristic suggests that derivatives of this compound could serve as enzyme inhibitors or modulators in various biochemical pathways.

Summary of Findings

| Property/Feature | Description |

|---|---|

| CAS Number | 82875-50-1 |

| Molecular Formula | |

| Molecular Weight | 342.19 g/mol |

| Biological Activity | Limited direct studies; potential as a reactive intermediate |

| Related Research | Urease inhibitors and multi-targeted kinase inhibitors |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₄H₉Cl₂NO₃S

- Molecular Weight : 342.19 g/mol

- CAS Number : 82875-50-1

- Functional Groups : Sulfonyl chloride, chloro-substituted benzene

Synthesis and Reactivity

The compound is synthesized through multi-step organic reactions that typically involve the introduction of the sulfonyl chloride group to the chloro-substituted benzene framework. The reactivity of sulfonyl chlorides allows for various transformations, including:

- Formation of sulfonamides : The sulfonyl chloride can react with amines to form sulfonamides, which are important in medicinal chemistry.

- Coupling reactions: It can participate in coupling reactions to create more complex molecular architectures.

Pharmaceutical Development

The compound's structure suggests potential applications in drug development, particularly as a precursor for bioactive molecules. Sulfonamides derived from this compound may exhibit antibacterial or anti-inflammatory properties.

Case Study : Research has indicated that modifications of sulfonamide derivatives can lead to enhanced pharmacological profiles, making compounds like 2-chloro-5-(3-oxoisoindolin-1-yl)benzene-1-sulfonyl chloride crucial for developing new therapeutics.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing various organic compounds. Its ability to undergo electrophilic aromatic substitution makes it suitable for creating complex molecules with specific functionalities.

Table 1: Summary of Synthetic Applications

| Application | Description |

|---|---|

| Sulfonamide synthesis | Precursor for developing antibacterial agents |

| Electrophilic substitution | Building block for complex organic molecules |

| Coupling reactions | Formation of diverse chemical structures |

Agrochemical Formulations

The reactivity of sulfonyl chlorides can be harnessed in the formulation of agrochemicals. Compounds derived from this compound may be explored as herbicides or fungicides due to their potential biological activity.

Safety and Handling Considerations

Due to its corrosive nature as a sulfonyl chloride, proper safety protocols must be followed when handling this compound. It is recommended to use protective equipment and work in well-ventilated areas to avoid exposure.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and analogous sulfonyl chlorides:

Reactivity and Functional Group Analysis

Sulfonyl Chloride Reactivity: The target compound and 2-chloro-5-(dimethylsulfamoyl)benzene-1-sulfonyl chloride both possess sulfonyl chloride groups, making them reactive toward nucleophiles (e.g., amines, alcohols). The benzo[cd]indole derivative () shares sulfonyl chloride functionality but features a fused bicyclic structure, which may alter electronic properties and solubility .

Substituent Effects :

- The 3-oxoisoindolinyl group in the target compound provides a rigid, planar structure capable of π-π interactions and hydrogen bonding via the carbonyl oxygen. This contrasts with the 2-oxopropyl group in the compound from , which is a flexible aliphatic ketone .

- The trifluoromethyl group in 3-chloro-5-(trifluoromethyl)benzoyl chloride () is strongly electron-withdrawing, enhancing stability but reducing nucleophilic substitution rates compared to sulfonyl chlorides .

Preparation Methods

Step 1: Synthesis of Isoindolinone Intermediate

- The isoindolinone core is synthesized via cyclization reactions involving phthalimide derivatives or related precursors.

- Typical conditions involve heating with appropriate reagents to induce ring closure, yielding the 3-oxoisoindolin-1-yl structure.

- This intermediate is crucial as it provides the nitrogen heterocycle essential for the final compound's structure.

Step 2: Preparation of 2-Chloro-5-sulfonyl chloride benzene derivative

- Starting from chlorobenzene or substituted benzene derivatives, sulfonyl chloride groups are introduced via sulfonation followed by chlorination.

- Sulfonation is generally performed using chlorosulfonic acid or sulfuryl chloride to install the sulfonyl chloride functional group at the 5-position.

- The 2-chloro substituent is either present in the starting material or introduced via electrophilic aromatic substitution reactions.

Step 3: Coupling Reaction

- The isoindolinone intermediate is then reacted with the 2-chloro-5-sulfonyl chloride benzene derivative.

- This reaction typically proceeds via nucleophilic substitution at the sulfonyl chloride group by the nitrogen atom of the isoindolinone moiety.

- Conditions such as temperature control, solvent choice (e.g., dichloromethane, tetrahydrofuran), and reaction time are optimized to maximize coupling efficiency and minimize side reactions.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Isoindolinone synthesis | Heating phthalimide derivatives, base catalysis | Cyclization under reflux, inert atmosphere preferred |

| Sulfonyl chloride introduction | Chlorosulfonic acid or sulfuryl chloride, low temperature | Controlled addition to avoid over-chlorination |

| Chlorination at 2-position | Electrophilic chlorination using Cl2 or N-chlorosuccinimide | Regioselectivity critical for correct substitution |

| Coupling reaction | Solvent: DCM or THF, base (e.g., triethylamine), room temp to mild heating | Base scavenges HCl formed, prevents decomposition |

Analytical and Purification Techniques

- Purification : Column chromatography or recrystallization is used to isolate the pure compound.

- Characterization : Confirmed by spectroscopic methods such as NMR (1H, 13C), IR (to confirm sulfonyl chloride group), and mass spectrometry.

- Yield : Multi-step yields vary but optimized protocols report overall yields in the range of 50-70%.

Research Findings and Considerations

- The sulfonyl chloride group is highly reactive and sensitive to moisture, necessitating anhydrous conditions during synthesis and storage.

- The presence of the chloro substituent influences the electrophilicity of the sulfonyl chloride, affecting reaction rates and selectivity.

- The isoindolinone moiety contributes to the compound’s stability and potential biological activity, making the synthetic route critical for retaining this functionality.

- Safety precautions are essential due to the corrosive nature of sulfonyl chlorides and potential exothermic reactions with water.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Purpose/Outcome | Challenges |

|---|---|---|---|

| Isoindolinone synthesis | Phthalimide derivatives, heat, base | Formation of 3-oxoisoindolin-1-yl core | Control of cyclization conditions |

| Sulfonyl chloride installation | Chlorosulfonic acid or sulfuryl chloride, low temp | Introduction of sulfonyl chloride group | Avoiding over-chlorination |

| Aromatic chlorination | Cl2 or N-chlorosuccinimide | Chlorination at 2-position | Regioselectivity and side reactions |

| Coupling reaction | DCM/THF solvent, base (triethylamine), mild heat | Attachment of isoindolinone to sulfonyl chloride | Moisture sensitivity, HCl removal |

Q & A

Q. What are the standard synthetic routes for 2-chloro-5-(3-oxoisoindolin-1-yl)benzene-1-sulfonyl chloride?

The compound is typically synthesized via sulfonation and chlorination steps. A common approach involves reacting a benzoic acid derivative (e.g., 2-chloro-5-(3-oxoisoindolin-1-yl)benzoic acid) with chlorinating agents like oxalyl chloride or thionyl chloride in the presence of a catalyst (e.g., DMF). For example, analogous sulfonyl chlorides are prepared by reacting sulfonic acid precursors with oxalyl chloride at room temperature, followed by purification via recrystallization or column chromatography .

Q. What analytical techniques are used to characterize this compound?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm the presence of the isoindolinone ring and sulfonyl chloride group.

- Mass Spectrometry (MS) : For molecular weight verification (e.g., exact mass: ~325 g/mol).

- X-ray Crystallography : To resolve structural ambiguities, as seen in related sulfonyl chloride derivatives .

Q. How should this compound be handled to ensure safety and stability?

- Storage : Under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis of the sulfonyl chloride group.

- Handling : Use chemical-resistant gloves (tested to EN 374 standards) and eye/face protection. Work in a fume hood with adequate ventilation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Catalyst Selection : DMF is often used to enhance chlorination efficiency, but alternatives like pyridine may reduce side reactions.

- Solvent Optimization : Dichloromethane or chloroform are preferred for their inertness and ability to dissolve sulfonic acid precursors.

- Purification : Gradient elution in column chromatography (e.g., hexane/ethyl acetate) effectively separates by-products like unreacted starting materials .

Q. What strategies resolve contradictory spectral data (e.g., unexpected peaks in NMR)?

- Isotopic Labeling : Use deuterated solvents to distinguish solvent artifacts.

- 2D NMR Techniques : HSQC and HMBC can assign ambiguous proton-carbon correlations.

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 3-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride) to identify shared spectral features .

Q. How does the sulfonyl chloride group influence reactivity in nucleophilic substitutions?

The sulfonyl chloride moiety is highly electrophilic, enabling reactions with amines, alcohols, or thiols. For example:

- With Amines : Forms sulfonamides at room temperature in dichloromethane.

- With Thiols : Requires basic conditions (e.g., triethylamine) to generate sulfonates.

Competing hydrolysis can be minimized by using anhydrous solvents and controlled pH .

Q. What are the applications of this compound in medicinal chemistry?

- Proteomics : Acts as a protein-modifying reagent due to its reactivity with amino and thiol groups.

- Drug Discovery : Serves as a key intermediate for T-type calcium channel inhibitors (e.g., ABT-639 analogues) .

Q. How can stability studies inform experimental design under varying conditions?

- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures.

- Hydrolytic Stability : Monitor hydrolysis rates in aqueous buffers (pH 2–12) via HPLC.

- Light Sensitivity : UV-Vis spectroscopy identifies photodegradation products .

Q. What factors contribute to regioselectivity in derivatization reactions?

- Steric Effects : Bulky substituents on the isoindolinone ring may direct reactions to the sulfonyl chloride group.

- Electronic Effects : Electron-withdrawing groups (e.g., chloro) enhance electrophilicity at the sulfur atom .

Q. How can contradictory literature data on synthesis yields be reconciled?

- Replicate Key Steps : Reproduce methods from independent sources (e.g., oxalyl chloride vs. thionyl chloride).

- By-Product Analysis : Identify impurities via LC-MS to pinpoint inefficiencies (e.g., incomplete chlorination).

- Scale Considerations : Pilot small-scale reactions (<1 g) before scaling up to minimize resource waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.